molecular formula C20H20N4O4S3 B2418253 2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide CAS No. 618393-23-0

2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2418253
M. Wt: 476.58
InChI Key: UKECPWJOAXOHHG-UHFFFAOYSA-N
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Description

2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O4S3 and its molecular weight is 476.58. The purity is usually 95%.
BenchChem offers high-quality 2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel compounds similar to the specified chemical, involving processes like mercaptoacetic acid and 2-mercaptopropionic acid reactions, leading to structurally diverse products. These studies focus on the methods of creating new chemical entities with potential biological activities (Rahman et al., 2005).
  • Crystal Structure Analysis : Investigations into crystal structures of related compounds, with a focus on the conformation about certain atoms in the chemical structure, have been carried out. This includes examining intramolecular interactions and molecular folding (Subasri et al., 2016).

Biological Activity Studies

  • Antimicrobial Activity : Studies have been conducted on derivatives of similar compounds to evaluate their antimicrobial activities. This includes synthesizing a series of compounds and testing their efficacy against various bacterial and fungal strains, contributing to the understanding of structure-activity relationships (Baviskar et al., 2013).
  • Potential Antitumor Agents : Research into the synthesis of novel derivatives incorporating similar chemical structures has been done with a focus on evaluating their antitumor activities. This involves comparing their effectiveness against known drugs and analyzing their potential as therapeutic agents (Alqasoumi et al., 2009).

Chemical Transformations and Reactions

  • Ring Contraction and Rearrangements : Investigations into photoinduced chemical reactions leading to ring contractions and rearrangements in similar compounds have been reported. These studies offer insights into chemical behavior under specific conditions and can guide the synthesis of novel molecules (Dura & Paquette, 2006).
  • Halogenation Reactions : Studies on the halogenation reactions of related compounds have been performed, examining the outcomes and mechanisms of these chemical processes. This research contributes to the understanding of how these compounds react under different conditions (Jordan & Markwell, 1978).

properties

IUPAC Name

2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S3/c1-2-10-24-19(26)17-14-4-3-5-15(14)30-18(17)23-20(24)29-11-16(25)22-12-6-8-13(9-7-12)31(21,27)28/h2,6-9H,1,3-5,10-11H2,(H,22,25)(H2,21,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKECPWJOAXOHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)SC4=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

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